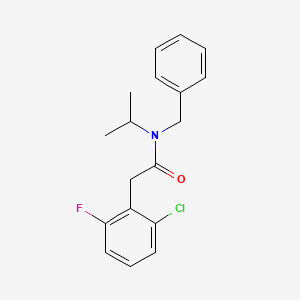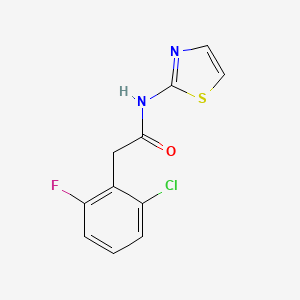
2-(2-chloro-6-fluorophenyl)-N-(2-cyanophenyl)acetamide
説明
2-(2-chloro-6-fluorophenyl)-N-(2-cyanophenyl)acetamide, also known as CFTRinh-172, is a small molecule inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels. CFTR is a protein that regulates the transport of chloride ions across cell membranes, and mutations in the CFTR gene can cause cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. CFTRinh-172 has been extensively studied as a tool for investigating the function of CFTR and as a potential therapeutic agent for cystic fibrosis.
作用機序
2-(2-chloro-6-fluorophenyl)-N-(2-cyanophenyl)acetamide is thought to inhibit CFTR by binding to a specific site on the channel protein. The exact mechanism of inhibition is not fully understood, but it is believed to involve a conformational change in the channel that prevents chloride ions from passing through. This compound has been shown to be highly selective for CFTR, and does not significantly affect other chloride channels or ion transporters.
Biochemical and physiological effects:
This compound has been shown to inhibit CFTR-mediated chloride transport in a dose-dependent manner, with higher concentrations leading to greater inhibition. The compound has also been shown to reduce the activity of other ion channels and transporters in some cell types. In animal models, this compound has been shown to improve lung function and reduce inflammation in the airways of mice with cystic fibrosis-like disease. However, the effects of this compound on human patients with cystic fibrosis are not well understood, and further studies are needed to determine its potential therapeutic benefits.
実験室実験の利点と制限
2-(2-chloro-6-fluorophenyl)-N-(2-cyanophenyl)acetamide is a widely used tool for investigating the function of CFTR and its role in cystic fibrosis. The compound is relatively easy to synthesize or obtain commercially, and has been shown to be highly selective for CFTR. However, there are some limitations to its use in laboratory experiments. This compound can be toxic to some cell types at high concentrations, and its effects on other ion channels and transporters may complicate interpretation of experimental results. Additionally, this compound may not accurately reflect the effects of CFTR mutations in human patients, and further studies are needed to determine its potential therapeutic benefits.
将来の方向性
There are many potential future directions for research on 2-(2-chloro-6-fluorophenyl)-N-(2-cyanophenyl)acetamide and its applications in cystic fibrosis. Some possible areas of investigation include:
- Development of new CFTR inhibitors with improved selectivity, potency, and safety profiles.
- Investigation of the effects of this compound on other ion channels and transporters, and their potential role in cystic fibrosis pathogenesis.
- Studies of the effects of this compound on human patients with cystic fibrosis, including clinical trials to determine its potential therapeutic benefits.
- Development of new animal models of cystic fibrosis that more accurately reflect the human disease, and testing of CFTR inhibitors in these models.
- Investigation of the mechanisms of CFTR inhibition by this compound, and the potential for developing new drugs that target these mechanisms.
科学的研究の応用
2-(2-chloro-6-fluorophenyl)-N-(2-cyanophenyl)acetamide has been widely used in scientific research to investigate the function of CFTR and its role in cystic fibrosis. The compound has been shown to inhibit CFTR-mediated chloride transport in a variety of cell types, including airway epithelial cells, pancreatic cells, and intestinal cells. This compound has also been used to study the regulation of CFTR by other proteins and signaling pathways, and to investigate the effects of CFTR mutations on channel function.
特性
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(2-cyanophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O/c16-12-5-3-6-13(17)11(12)8-15(20)19-14-7-2-1-4-10(14)9-18/h1-7H,8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNSOPAZTOCVIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[5-(2,3-dimethyl-1H-indol-5-yl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-fluorobenzyl)acetamide](/img/structure/B3485272.png)
![N-(5-chloro-2-methoxyphenyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B3485293.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B3485296.png)
![dimethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}terephthalate](/img/structure/B3485301.png)

![1-[(2-chloro-6-fluorophenyl)acetyl]-4-phenylpiperazine](/img/structure/B3485305.png)

![1-benzyl-4-[(2-chloro-6-fluorophenyl)acetyl]piperazine](/img/structure/B3485323.png)

![1-[(2-chloro-6-fluorophenyl)acetyl]-4-methylpiperazine](/img/structure/B3485344.png)
![1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3485346.png)
![N-[4-(aminosulfonyl)phenyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B3485363.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B3485372.png)
![2-(2-chloro-6-fluorophenyl)-N-{4-[(dipropylamino)sulfonyl]phenyl}acetamide](/img/structure/B3485373.png)